molecular formula C10H5BrF3N B2624829 3-Bromo-2-(trifluoromethyl)quinoline CAS No. 1620749-79-2

3-Bromo-2-(trifluoromethyl)quinoline

Cat. No.: B2624829
CAS No.: 1620749-79-2
M. Wt: 276.056
InChI Key: PFQYVTJWJFUYCH-UHFFFAOYSA-N
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Description

3-Bromo-2-(trifluoromethyl)quinoline is a heterocyclic aromatic compound that belongs to the quinoline family It is characterized by the presence of a bromine atom at the third position and a trifluoromethyl group at the second position of the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-(trifluoromethyl)quinoline typically involves the halogenation and trifluoromethylation of quinoline derivatives. One common method is the bromination of 2-(trifluoromethyl)quinoline using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions . The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods such as continuous flow synthesis or the use of automated reactors. These methods ensure higher yields, better control over reaction parameters, and reduced production costs. The choice of method depends on the desired purity, scale of production, and specific application requirements.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-(trifluoromethyl)quinoline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinolines, biaryl compounds, and quinoline derivatives with different functional groups, depending on the specific reaction and conditions used.

Mechanism of Action

The mechanism of action of 3-Bromo-2-(trifluoromethyl)quinoline depends on its specific application and target. In medicinal chemistry, it may act by inhibiting enzymes or interacting with cellular receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and proteins . The bromine atom can participate in halogen bonding, further influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-2-(trifluoromethyl)quinoline is unique due to the combined presence of both bromine and trifluoromethyl groups, which impart distinct chemical and physical properties. This combination enhances its reactivity in substitution and coupling reactions, as well as its potential in medicinal chemistry and material science applications .

Properties

IUPAC Name

3-bromo-2-(trifluoromethyl)quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrF3N/c11-7-5-6-3-1-2-4-8(6)15-9(7)10(12,13)14/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFQYVTJWJFUYCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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